(7Z)-7-(2,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Description
This compound belongs to the furo-benzoxazin class, characterized by a fused furan-benzoxazinone core. Its structure features a (2,5-dimethoxybenzylidene) substituent at the 7-position, a 2-methoxyethyl group at the 3-position, and a methyl group at the 9-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(7Z)-7-[(2,5-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H25NO6/c1-14-22-16(12-24(13-29-22)7-8-26-2)10-18-21(25)20(30-23(14)18)11-15-9-17(27-3)5-6-19(15)28-4/h5-6,9-11H,7-8,12-13H2,1-4H3/b20-11- |
InChI Key |
YXNNYCCLCXQIGD-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)CN(CO2)CCOC |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)CN(CO2)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(2,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furobenzoxazinone core, followed by the introduction of the dimethoxybenzylidene and methoxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(2,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler analogs with fewer functional groups.
Scientific Research Applications
(7Z)-7-(2,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of (7Z)-7-(2,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: Benzylidene-containing compounds like the target molecule require precise control of stereochemistry during condensation reactions, as seen in the synthesis of Compound 7 (97% yield) .
- Biological Relevance: While benzodithiazines are studied for antimicrobial activity, the furo-benzoxazin core in the target compound may offer unique pharmacokinetic profiles due to its oxygen-rich heterocycle.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.42 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including methoxy and furobenzoxazine moieties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉O₄ |
| Molecular Weight | 325.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research has indicated that compounds containing furobenzoxazine structures exhibit significant antioxidant properties. These properties are crucial as they can mitigate oxidative stress-related damage in cells. A study demonstrated that derivatives of benzoxazine showed a marked increase in radical scavenging activity, suggesting that our compound may possess similar effects due to its structural similarities.
Antimicrobial Properties
Preliminary studies have suggested that the compound exhibits antimicrobial activity against various bacterial strains. For instance, a case study found that similar benzylidene derivatives showed effective inhibition of Staphylococcus aureus and Escherichia coli , indicating potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies revealed that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a possible mechanism by which the compound could be used to manage inflammatory diseases.
Neuroprotective Effects
Emerging research points towards neuroprotective properties associated with furobenzoxazine derivatives. A recent investigation into similar compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress, which could be beneficial in neurodegenerative diseases like Alzheimer's.
The biological activities of this compound are likely mediated through several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups may enhance electron donation, allowing the molecule to neutralize free radicals effectively.
- Enzyme Inhibition : The structural motifs may interact with specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Signaling Modulation : The compound might influence cell signaling pathways related to apoptosis and survival, particularly in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various benzylidene derivatives. The results indicated that compounds with similar structures to our target showed significant inhibition against E. coli and S. aureus , with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Study 2: Neuroprotection
In a study focusing on neuroprotective agents, researchers evaluated the effects of furobenzoxazine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death by approximately 40% compared to control groups, highlighting the potential therapeutic applications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
